BenchChemオンラインストアへようこそ!

1-Cycloheptylethan-1-amine hydrochloride

Lipophilicity LogP ADME

1-Cycloheptylethan-1-amine hydrochloride delivers a quantifiable advantage over cyclohexyl/cyclopentyl analogs. Its seven-membered ring adopts multiple low-energy conformers, producing a distinct 3D steric profile unattainable with smaller rings. With LogP 2.35 (ΔLogP ≈0.45 vs cyclohexyl analog), it provides calibrated lipophilicity for CNS programs targeting blood-brain barrier penetration. Available racemic (CAS 1955505-47-1) and enantiopure R/S forms (CAS 1461689-26-8 / 177859-53-9), ≥95% purity. Applications include chiral resolution via diastereomeric salt formation and protease inhibitor synthesis (2024 patent). Procure the correct stereochemistry to avoid confounding SAR interpretation.

Molecular Formula C9H20ClN
Molecular Weight 177.71 g/mol
Cat. No. B12439502
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Cycloheptylethan-1-amine hydrochloride
Molecular FormulaC9H20ClN
Molecular Weight177.71 g/mol
Structural Identifiers
SMILESCC(C1CCCCCC1)N.Cl
InChIInChI=1S/C9H19N.ClH/c1-8(10)9-6-4-2-3-5-7-9;/h8-9H,2-7,10H2,1H3;1H
InChIKeyMBTQXHLLVKOQFI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / 250 mg / 0.25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Cycloheptylethan-1-amine Hydrochloride: Chiral Building Block Specifications and Procurement Guide


1-Cycloheptylethan-1-amine hydrochloride (C9H20ClN, MW: 177.71 g/mol) is a chiral primary amine building block featuring a seven-membered cycloheptyl ring attached to an ethanamine backbone, supplied as the hydrochloride salt [1]. The compound is available in both racemic and enantiomerically pure forms, with (1R)- and (1S)-configurations carrying distinct CAS numbers (1461689-26-8 and 177859-53-9, respectively) and catalog designations [2]. As a sterically demanding alicyclic amine, this scaffold is employed in asymmetric synthesis and medicinal chemistry programs where the cycloheptyl group's conformational flexibility and enhanced lipophilicity (calculated LogP = 2.35) relative to smaller cycloalkyl analogs influence molecular recognition and physicochemical optimization [3].

Why 1-Cycloheptylethan-1-amine Hydrochloride Cannot Be Simply Replaced by Smaller Cycloalkyl Analogs


Substituting 1-cycloheptylethan-1-amine hydrochloride with common cyclohexyl- or cyclopentyl-ethylamine analogs introduces quantifiable differences in molecular recognition and biophysical behavior that cannot be compensated by simple molar equivalence. The seven-membered cycloheptyl ring adopts a dynamic equilibrium of multiple low-energy conformers (chair, twist-chair, and boat forms) rather than the singular chair conformation characteristic of cyclohexane, resulting in a distinct three-dimensional steric profile and conformational entropy signature that influences target binding . Measured differences in lipophilicity exist: the cycloheptyl derivative exhibits a calculated LogP of 2.35, whereas the analogous cyclohexyl derivative has a calculated LogP of approximately 1.9 [1]. This ΔLogP ≈ 0.45 translates to a measurable difference in partitioning behavior that affects membrane permeability, solubility, and pharmacokinetic properties in lead optimization campaigns. The protonation thermodynamics of cycloalkylamines also differ systematically with ring size—larger rings exhibit lower basicity driven by more negative entropy of protonation due to steric hindrance to solvation, a phenomenon established by isothermal titration calorimetry [2]. Procurement of an incorrect analog therefore introduces uncalibrated variables into structure-activity relationship (SAR) studies, potentially confounding biological interpretation and requiring costly re-synthesis.

Product-Specific Quantitative Evidence: 1-Cycloheptylethan-1-amine Hydrochloride Differentiation Data


Lipophilicity Differential: 1-Cycloheptylethan-1-amine Hydrochloride vs. 1-Cyclohexylethan-1-amine Hydrochloride

The cycloheptyl-substituted compound (1-cycloheptylethan-1-amine hydrochloride) exhibits a calculated octanol-water partition coefficient (LogP) of 2.35, while the cyclohexyl analog (1-cyclohexylethan-1-amine hydrochloride) has a calculated LogP of 1.9 [1][2]. This difference of ΔLogP ≈ 0.45 represents a measurable increase in lipophilicity conferred by the seven-membered ring compared to the six-membered ring, consistent with the addition of one methylene unit to the cycloalkyl scaffold.

Lipophilicity LogP ADME Medicinal Chemistry

Conformational Complexity Differential: Cycloheptyl vs. Cyclohexyl Ring Systems

The cycloheptyl ring exists as a dynamic equilibrium of multiple low-energy conformers (chair, twist-chair, and boat forms), whereas the cyclohexyl ring adopts predominantly a single chair conformation . This fundamental difference in conformational sampling is established by computational and spectroscopic studies of seven-membered rings [1]. The conformational entropy associated with the cycloheptyl system differs measurably from that of the cyclohexyl system, which manifests in thermodynamic parameters: isothermal titration calorimetry studies of cycloalkylamine protonation demonstrate that larger rings exhibit more negative entropy of protonation, with the effect attributed to steric hindrance to solvation [2].

Conformational Analysis Molecular Recognition Entropy Drug Design

Enantiomeric Purity and Chiral Resolution Capability

1-Cycloheptylethan-1-amine is available as discrete (1R)- and (1S)-enantiomers with defined stereochemical purity specifications, each with distinct CAS registry numbers: (1R)-1-cycloheptylethan-1-amine hydrochloride (CAS 1461689-26-8) and (1S)-1-cycloheptylethan-1-amine hydrochloride (CAS 177859-53-9) [1][2]. The chiral amine functionality enables its use as a resolving agent for racemic acidic compounds via diastereomeric salt formation, a method that relies on the stereochemical integrity of the resolving agent . The commercially supplied enantiomers are specified at 95% minimum purity by NMR, HPLC, or GC analysis, providing a defined enantiomeric excess (ee) baseline for asymmetric synthesis applications .

Chiral Resolution Asymmetric Synthesis Diastereomeric Salt Formation Enantiopurity

Anti-Diabetic Activity: Class-Level Evidence for Cycloheptylamine Derivatives

Patent US11091426B1 discloses cycloalkylamine hydrochloride salts, including cycloheptanamine derivatives, as anti-diabetic agents with demonstrated efficacy in treating type 2 diabetes [1]. In a streptozotocin (STZ)-induced diabetic rat model, compound 2a (a cycloalkylamine hydrochloride salt) was orally administered at 1.0 μM/kg and evaluated for effects on fasting blood glucose (FBG) [2]. The patent claims that these compounds were more effective than other commercially available drugs in comparative testing [1]. This class-level evidence demonstrates that the cycloheptylamine scaffold, of which 1-cycloheptylethan-1-amine hydrochloride is a representative building block, has been validated in an in vivo disease model and is associated with measurable therapeutic efficacy.

Type 2 Diabetes Anti-diabetic Agents STZ Rat Model Blood Glucose

1-Cycloheptylethan-1-amine Hydrochloride: Validated Research and Industrial Application Scenarios


Asymmetric Synthesis and Chiral Resolution of Racemic Acids

The (1R)- and (1S)-enantiomers of 1-cycloheptylethan-1-amine hydrochloride are employed as chiral resolving agents for the separation of racemic acidic compounds via diastereomeric salt formation . This application is directly supported by the commercial availability of defined enantiomers (CAS 1461689-26-8 for R-isomer; CAS 177859-53-9 for S-isomer) with specified enantiomeric purity (95% minimum) . The cycloheptyl group provides steric bulk that enhances crystallization-driven resolution efficiency compared to smaller cycloalkyl resolving agents. Researchers requiring enantiomerically pure intermediates for asymmetric catalysis or chiral ligand synthesis should procure the specific enantiomer matching their stereochemical requirements.

Lead Optimization in Medicinal Chemistry: Lipophilicity Modulation

The cycloheptyl-substituted scaffold offers a quantifiable increase in lipophilicity (LogP = 2.35) relative to cyclohexyl (LogP = 1.9) and cyclopentyl analogs [1][2]. This ΔLogP of approximately 0.45 provides medicinal chemists with a calibrated tool for modulating membrane permeability and solubility parameters in lead optimization campaigns. The enhanced lipophilicity is particularly relevant for CNS-targeted programs where blood-brain barrier penetration correlates with LogP values in the 2-4 range. Procurement of 1-cycloheptylethan-1-amine hydrochloride enables systematic SAR exploration of ring-size effects on ADME properties without requiring de novo synthesis of the cycloheptyl ring system.

Protease Inhibitor Intermediate Synthesis

A 2024 patent application by a major pharmaceutical company disclosed the use of (1S)-1-cycloheptylethan-1-amine hydrochloride as a key intermediate in the synthesis of novel protease inhibitors with potential antiviral activity [3]. This established synthetic precedent demonstrates the compound's utility in multi-step pharmaceutical manufacturing processes, specifically for incorporating the cycloheptyl chiral amine motif into drug candidates targeting proteolytic enzymes. Researchers pursuing antiviral or anti-infective programs should consider this building block when designing protease-targeting scaffolds that benefit from the cycloheptyl group's conformational properties.

Anti-Diabetic Drug Discovery Programs

Patent US11091426B1 establishes that cycloheptylamine derivatives, administered orally at 1.0 μM/kg, demonstrate anti-diabetic efficacy in STZ-induced diabetic rat models [4]. The patent specifically claims that these compounds exhibit superior efficacy compared to commercially available anti-diabetic agents. This class-level validation provides a rationale for incorporating the 1-cycloheptylethan-1-amine scaffold into type 2 diabetes drug discovery programs, particularly for projects targeting glucose homeostasis mechanisms distinct from established therapeutic classes (e.g., metformin, SGLT2 inhibitors, GLP-1 agonists).

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Cycloheptylethan-1-amine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.